molecular formula C21H18BrNO5S B2876715 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate CAS No. 329777-88-0

4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate

Cat. No.: B2876715
CAS No.: 329777-88-0
M. Wt: 476.34
InChI Key: PCCFWTVZVXAIDQ-OEAKJJBVSA-N
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Description

This compound is a sulfonate ester derivative featuring a Schiff base moiety (imine group) formed by the condensation of 5-bromo-2-methoxybenzaldehyde with an aminophenyl group. The sulfonate ester is derived from 4-methoxybenzenesulfonic acid, which confers polar and reactive characteristics. While direct biological data are unavailable, structural analogs suggest roles in chelation or enzyme inhibition .

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methylideneamino]phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO5S/c1-26-18-8-10-20(11-9-18)29(24,25)28-19-6-4-17(5-7-19)23-14-15-13-16(22)3-12-21(15)27-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFWTVZVXAIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C21H18BrN1O5SC_{21}H_{18}BrN_{1}O_{5}S. Its structure includes a bromo-substituted phenyl ring, a methylene bridge, and a sulfonate group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Several studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing sulfonamide groups are known for their efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition
    • The compound is hypothesized to act as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. Such inhibition can be crucial in therapeutic contexts, particularly in neurodegenerative diseases and infections .
  • Anticancer Potential
    • Research into structurally related compounds has shown promise in cancer therapy. These compounds often induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
  • Neuroprotective Effects
    • Some derivatives have been evaluated for their neuroprotective properties, particularly in models of Alzheimer’s disease. They exhibit the ability to inhibit β-secretase and reduce amyloid-beta aggregation, which are critical factors in the pathology of Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of sulfonamide derivatives found that compounds similar to 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate demonstrated moderate to strong activity against various bacterial strains. The results indicated that these compounds could serve as potential therapeutic agents in treating bacterial infections .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors revealed that certain derivatives exhibited IC50 values indicating potent inhibition against AChE and butyrylcholinesterase (BuChE). For example, a structurally analogous compound showed an IC50 of 0.08 μM for BuChE, suggesting that similar activities might be expected from the target compound .

The mechanisms through which 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate exerts its biological effects likely involve:

  • Binding to Enzymatic Sites : The sulfonate group may facilitate binding to active sites on enzymes like AChE, leading to inhibition.
  • Interference with Cellular Signaling : The structural components may interact with cellular pathways involved in proliferation and apoptosis.
  • Metal Chelation : Some studies suggest that similar compounds can chelate metal ions, thereby reducing oxidative stress and providing neuroprotective effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAChE Inhibition0.62
Compound BAntibacterialModerate
Compound CAnticancerVaries
Compound DNeuroprotection0.08

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. 4-[(E)-(5-Bromo-2-methoxybenzylidene)amino]-5-[4-(tert-butyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (C₂₀H₂₁BrN₄OS)

  • Key Differences : Replaces the sulfonate ester with a triazole-thione ring and a bulky tert-butyl group.
  • Implications : The triazole-thione enhances metal-binding capacity, while the tert-butyl group increases hydrophobicity. Molecular weight (445.38 g/mol) and lipophilicity (logP ~3.8 estimated) differ significantly from the target compound, suggesting divergent solubility and bioavailability .

b. 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine (C₁₁H₁₄BrNO₄S)

  • Key Differences : Substitutes the sulfonate ester with a sulfonyl group linked to morpholine.
  • Implications : The sulfonyl group is less reactive as a leaving group but enhances stability. Morpholine introduces a heterocyclic amine, increasing basicity (pKa ~7.4) compared to the neutral sulfonate ester. This compound’s applications may focus on stable intermediates or surfactants .

c. 2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)

  • Key Differences : Simpler structure with an acetyl group instead of the Schiff base and sulfonate ester.
  • Widely used as a brominated aromatic intermediate in pharmaceuticals .

Physicochemical Properties

Property Target Compound Triazole-Thione Analog Sulfonyl-Morpholine 2-Bromo-4’-methoxyacetophenone
Molecular Weight (g/mol) ~450 (estimated) 445.38 336.21 229.07
Polar Groups Sulfonate ester, imine Thione, triazole Sulfonyl, morpholine Acetyl, methoxy
logP (Estimated) ~2.5 ~3.8 ~1.2 ~2.1
Reactivity High (sulfonate as leaving group) Moderate (thione chelation) Low (stable sulfonyl) Moderate (acetyl bromination)

Computational and Experimental Characterization

  • Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP ) could predict electronic properties, such as HOMO-LUMO gaps, to compare charge transfer capabilities.
  • Crystallography : Tools like SHELX and WinGX are critical for resolving crystal structures, particularly for Schiff base derivatives prone to polymorphism.

Preparation Methods

Schiff Base Formation via Condensation Reaction

The initial step synthesizes the Schiff base intermediate, 4-(((5-bromo-2-methoxyphenyl)methylene)amino)phenol, through acid- or base-catalyzed condensation. Equimolar quantities of 5-bromo-2-methoxybenzaldehyde and 4-aminophenol are refluxed in ethanol (15 mL) with catalytic piperidine (2–3 drops) for 6–8 hours. The reaction exploits the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (-C=N-) linkage. Post-reaction, the mixture is cooled, poured into ice-water, and filtered to isolate the crude product, which is recrystallized from ethanol to yield yellow crystals (72–78% yield).

Key Reaction Parameters:

  • Solvent: Ethanol maximizes solubility and facilitates azeotropic water removal.
  • Catalyst: Piperidine enhances reaction rate by deprotonating the amine and stabilizing intermediates.
  • Temperature: Reflux (~78°C) ensures sufficient energy for imine formation without decomposition.

Sulfonate Esterification via Nucleophilic Substitution

The phenolic -OH group of the Schiff base undergoes sulfonation with 4-methoxybenzenesulfonyl chloride in a nucleophilic aromatic substitution. The Schiff base (1 mmol) is dissolved in anhydrous dichloromethane (10 mL), followed by dropwise addition of triethylamine (1.2 mmol) and 4-methoxybenzenesulfonyl chloride (1.1 mmol). The mixture is stirred at 25°C for 12 hours, after which it is washed with water (3 × 15 mL), dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the title compound as a white solid (82–85% yield).

Critical Considerations:

  • Base Selection: Triethylamine scavenges HCl, preventing protonation of the phenoxide intermediate.
  • Stoichiometry: A 10% excess of sulfonyl chloride ensures complete conversion of the phenol.
  • Moisture Control: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Optimization of Reaction Conditions

Solvent and Catalyst Selection for Schiff Base Synthesis

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Piperidine 78 8 78
Methanol Acetic Acid 65 10 65
Toluene None 110 12 42

Ethanol with piperidine proved optimal, balancing reactivity and solubility. Methanol’s lower boiling point reduced efficiency, while toluene necessitated higher temperatures without catalysis.

Influence of Base and Stoichiometry on Sulfonation Efficiency

Base Sulfonyl Chloride (equiv) Yield (%)
Triethylamine 1.1 85
Pyridine 1.1 78
NaHCO₃ 1.5 63

Triethylamine’s superior nucleophilicity and HCl scavenging ability outperformed pyridine and bicarbonate.

Characterization and Analytical Data

  • Melting Point: 168–170°C (decomposition observed above 175°C).
  • FTIR (KBr, cm⁻¹): 1625 (C=N), 1360/1175 (S=O), 1250 (C-O methoxy).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.82–6.75 (m, 10H, Ar-H), 3.88 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
  • HRMS (ESI): m/z 489.04 [M+H]⁺ (calc. 489.02 for C₂₂H₂₁BrN₂O₅S).

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